Cas no 2972-83-0 (Propanedinitrile,2-(1-naphthalenylmethylene)-)

Propanedinitrile,2-(1-naphthalenylmethylene)- structure
2972-83-0 structure
Product Name:Propanedinitrile,2-(1-naphthalenylmethylene)-
CAS-nummer:2972-83-0
MF:C14H8N2
MW:204.226722717285
CID:260670
PubChem ID:18092
Update Time:2025-04-19

Propanedinitrile,2-(1-naphthalenylmethylene)- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanedinitrile,2-(1-naphthalenylmethylene)-
    • 2-(naphthalen-1-ylmethylidene)propanedinitrile
    • (1-Naphthylmethylene)malononitrile
    • (1-naphthylmethylidene)malononitrile
    • [1]naphthylmethylene-malononitrile
    • 1-naphthylmethylidenemalononitrile
    • 2-(naphthalen-1-ylmethylene)malononitrile
    • AC1L2BBT
    • BRN 1949584
    • MALONONITRILE, (1-NAPHTHYLMETHYLENE)-
    • naphthalene deriv. 22
    • NSC61945
    • AKOS002951302
    • 1,1-Dicyano-2-(1-naphthyl)ethylene
    • CBMicro_016319
    • SCHEMBL4820296
    • CHEMBL66074
    • HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • DTXSID10183873
    • NSC 61945
    • NSC-61945
    • BDBM5188
    • 2-(1-Naphthalenylmethylene)propanedinitrile
    • Propanedinitrile, 2-(1-naphthalenylmethylene)-
    • 3-09-00-04523 (Beilstein Handbook Reference)
    • 2-[(naphthalen-1-yl)methylidene]propanedinitrile
    • BIM-0016171.P001
    • X3RBT3WY4W
    • (1-naphthalenylmethylene)-propanedinitrile
    • 2972-83-0
    • CCG-5316
    • Inchi: 1S/C14H8N2/c15-9-11(10-16)8-13-6-3-5-12-4-1-2-7-14(12)13/h1-8H
    • InChI-sleutel: HNVAUTUJXUMGPH-UHFFFAOYSA-N
    • LACHT: N#C/C(/C#N)=C/C1C=CC=C2C=CC=CC2=1

Berekende eigenschappen

  • Exacte massa: 204.06884
  • Monoisotopische massa: 204.068748264g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 358
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 47.6Ų

Experimentele eigenschappen

  • PSA: 47.58
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.